1H-[1,3]Diazepino[1,2-A][1,3]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-[1,3]Diazepino[1,2-A][1,3]diazepine is a heterocyclic compound characterized by a fused diazepine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anxiolytic and analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,3]diazepino[1,2-A][1,3]diazepine typically involves the intramolecular cyclization of precursor compounds. One common method starts with benzimidazole-2-sulfonic acid, which undergoes intramolecular cyclization to form the diazepine ring . Another approach involves the alkylation of 2,3,4,5-tetrahydro[1,3]diazepino[1,2-A][1,3]benzimidazole derivatives in a neutral medium .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including cyclization and alkylation reactions, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-[1,3]Diazepino[1,2-A][1,3]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its pharmacological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the diazepine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include various substituted diazepino derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
1H-[1,3]Diazepino[1,2-A][1,3]diazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1H-[1,3]Diazepino[1,2-A][1,3]diazepine involves its interaction with specific molecular targets. For instance, it has been shown to interact with the benzodiazepine site of the GABA A receptor, enhancing its anxiolytic effects. Additionally, it interacts with the 5-HT 2A receptor, contributing to its pharmacological profile .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro[1,3]diazepino[1,2-A][1,3]benzimidazole: Shares a similar core structure but differs in the degree of saturation and substitution patterns.
1,2-Dihydro-4-diethylamino-5H-1,3-diazepin-2-one: Another diazepine derivative with distinct pharmacological properties.
Uniqueness: 1H-[1,3]Diazepino[1,2-A][1,3]diazepine is unique due to its specific ring fusion and substitution patterns, which confer distinct pharmacological properties compared to other diazepine derivatives .
Biological Activity
1H-[1,3]Diazepino[1,2-A][1,3]diazepine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the diazepine family, characterized by a fused bicyclic structure. The synthesis of various diazepine derivatives often involves cyclization reactions of suitable precursors. For instance, recent studies highlight the use of acylation and other modifications to enhance biological activity and selectivity against specific targets .
Table 1: Common Synthetic Routes for Diazepines
Synthesis Method | Key Steps | Yield (%) |
---|---|---|
Acylation | Reaction with acyl chlorides | 75-85 |
Cyclization | Cyclization of amino compounds | 60-80 |
Substitution Reactions | Modifications at various positions | 50-70 |
Antimicrobial Properties
Research indicates that this compound derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Several studies have reported the antitumor properties of diazepine derivatives. One notable study evaluated the cytotoxic effects on various cancer cell lines, revealing that certain modifications to the diazepine structure significantly enhanced their potency against tumor cells .
Case Study: Antitumor Efficacy
A specific derivative of this compound was tested against human lung cancer cells (A549). The compound induced apoptosis through the activation of caspase pathways and exhibited a dose-dependent response with an IC50 value of approximately 10 μM .
Structure-Activity Relationships (SAR)
The biological activity of diazepine compounds is highly dependent on their structural features. Substituents at various positions can significantly alter their pharmacological profiles.
Key Findings:
- Position 7 Substituents: Alkyl or aryl groups at this position generally enhance receptor binding affinity.
- N-3 Acylation: This modification has been shown to increase biological activity across multiple assays .
Table 2: Structure-Activity Relationship Insights
Position | Substituent Type | Effect on Activity |
---|---|---|
N-3 | Acyl groups | Increased potency |
C-4 | Methyl vs. Carbonyl | Methyl enhances activity |
C-5 | Halogenated groups | Improved selectivity |
Properties
CAS No. |
574003-48-8 |
---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1,6,8-triazabicyclo[5.5.0]dodeca-2,4,6,9,11-pentaene |
InChI |
InChI=1S/C9H9N3/c1-3-7-12-8-4-2-6-11-9(12)10-5-1/h1-8H,(H,10,11) |
InChI Key |
SRPDFLKYIZXMBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=CC=CN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.